Chemical structure and physicochemical properties of Methyl 2-cyclopropyloxazole-4-carboxylate
Chemical structure and physicochemical properties of Methyl 2-cyclopropyloxazole-4-carboxylate
An In-Depth Technical Guide to Methyl 2-cyclopropyloxazole-4-carboxylate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 2-cyclopropyloxazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The guide details its chemical structure, physicochemical properties, a proposed synthetic pathway with a step-by-step protocol, and predicted spectroscopic data for structural elucidation. Furthermore, it explores the molecule's chemical reactivity and discusses its potential applications in drug discovery, drawing parallels with structurally related bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Methyl 2-cyclopropyloxazole-4-carboxylate is a molecule that incorporates two key structural motifs known for their prevalence in biologically active compounds: the oxazole ring and the cyclopropyl group. The oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, which is a common scaffold in many natural products and pharmaceuticals. The cyclopropyl group, a strained three-membered carbocycle, is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate conformation. The combination of these two features in Methyl 2-cyclopropyloxazole-4-carboxylate makes it an attractive building block for the synthesis of novel chemical entities with potential therapeutic applications.
Chemical Structure and Identifiers
The chemical structure of Methyl 2-cyclopropyloxazole-4-carboxylate is characterized by a central oxazole ring substituted with a cyclopropyl group at the 2-position and a methyl carboxylate group at the 4-position.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| CAS Number | 1344088-62-5[1][2] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Methyl 2-cyclopropyloxazole-4-carboxylate are not extensively reported in the public domain. The following table includes known information for the parent carboxylic acid and estimated values for the methyl ester.
| Property | Value | Source/Basis |
| Physical Form | White to Yellow Solid (for the parent acid)[3] | [3] |
| Melting Point | Not available (estimated to be a low-melting solid or liquid) | Estimation |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Chemical Structure |
| pKa | Not available (ester is not readily ionizable) | - |
| logP | Not available (estimated to be in the range of 1.5-2.5) | Estimation |
| Storage | Sealed in dry, 2-8°C (for the parent acid)[3] | [3] |
Synthesis and Structural Elucidation
A plausible synthetic route for Methyl 2-cyclopropyloxazole-4-carboxylate can be envisioned starting from commercially available reagents. One common method for the formation of oxazole rings is the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the cyclization of a propargyl amide. An alternative and often high-yielding approach involves the reaction of an amidoxime with a carboxylic acid derivative.[4]
Proposed Synthetic Pathway
A potential synthesis could involve the condensation of cyclopropanecarboxamide with a methyl 2-halo-3-oxobutanoate, followed by cyclization. A more direct route could be the esterification of 2-cyclopropyloxazole-4-carboxylic acid.
Experimental Protocol: Esterification of 2-Cyclopropyloxazole-4-carboxylic acid
This protocol is based on standard esterification procedures.
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To a solution of 2-cyclopropyloxazole-4-carboxylic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-cyclopropyloxazole-4-carboxylate.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for Methyl 2-cyclopropyloxazole-4-carboxylate.
Predicted Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 8.10-8.20 (s, 1H, oxazole H-5)
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δ 3.90 (s, 3H, -OCH₃)
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δ 2.10-2.20 (m, 1H, cyclopropyl CH)
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δ 1.10-1.30 (m, 4H, cyclopropyl CH₂)
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-
¹³C NMR (100 MHz, CDCl₃):
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δ 162.0 (C=O, ester)
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δ 160.0 (C-2, oxazole)
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δ 145.0 (C-5, oxazole)
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δ 130.0 (C-4, oxazole)
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δ 52.0 (-OCH₃)
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δ 10.0 (cyclopropyl CH₂)
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δ 8.0 (cyclopropyl CH)
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-
IR (neat, cm⁻¹):
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~2950 (C-H, cyclopropyl)
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~1725 (C=O, ester)
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~1580, 1490 (C=N, C=C, oxazole)
-
-
Mass Spectrometry (EI):
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m/z (%): 167 (M⁺), 136 (M⁺ - OCH₃), 108, 69
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Chemical Reactivity and Potential Applications
The chemical reactivity of Methyl 2-cyclopropyloxazole-4-carboxylate is primarily governed by the ester functionality. It can undergo hydrolysis to the corresponding carboxylic acid, or be converted to amides via aminolysis. The oxazole and cyclopropane rings are generally stable under these conditions.
The presence of the oxazole and cyclopropane moieties suggests potential applications in drug discovery. Oxazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Similarly, the incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to improve the pharmacological profile of drug candidates.[5] Therefore, Methyl 2-cyclopropyloxazole-4-carboxylate serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic value. For instance, derivatives of this molecule could be explored as inhibitors of various enzymes or as ligands for receptors implicated in disease.
Conclusion
Methyl 2-cyclopropyloxazole-4-carboxylate is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. The unique combination of the oxazole and cyclopropane functionalities makes it an attractive starting material for the development of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
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methyl 2-cyclopropyloxazole-4-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]
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